2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide
Brand Name: Vulcanchem
CAS No.: 1046118-71-1
VCID: VC21379551
InChI: InChI=1S/C17H14FN3O3S/c18-11-6-8-13(9-7-11)21-15(23)16(25-17(21)24)20(10-14(19)22)12-4-2-1-3-5-12/h1-9,16H,10H2,(H2,19,22)
SMILES: C1=CC=C(C=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Molecular Formula: C17H14FN3O3S
Molecular Weight: 359.4g/mol

2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide

CAS No.: 1046118-71-1

Cat. No.: VC21379551

Molecular Formula: C17H14FN3O3S

Molecular Weight: 359.4g/mol

* For research use only. Not for human or veterinary use.

2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide - 1046118-71-1

Specification

CAS No. 1046118-71-1
Molecular Formula C17H14FN3O3S
Molecular Weight 359.4g/mol
IUPAC Name 2-(N-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetamide
Standard InChI InChI=1S/C17H14FN3O3S/c18-11-6-8-13(9-7-11)21-15(23)16(25-17(21)24)20(10-14(19)22)12-4-2-1-3-5-12/h1-9,16H,10H2,(H2,19,22)
Standard InChI Key KAUPAYYQYYBGET-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Canonical SMILES C1=CC=C(C=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F

Introduction

2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide is a complex organic molecule featuring a thiazolidine ring and aromatic groups. It is primarily studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis of 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with amines and acetic acid. The specific synthetic routes can vary, leading to different derivatives that may exhibit varying biological activities.

Biological Activities

Research indicates that 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide may act as an inhibitor for specific enzymes involved in inflammatory pathways, potentially impacting cyclooxygenase activity or other related targets. The compound's ability to form hydrogen bonds and π-π interactions facilitates enzyme inhibition or modulation of biochemical pathways.

Potential Applications

  • Antimicrobial Activity: The thiazolidine ring structure is known for its antimicrobial properties, making this compound a potential candidate for developing new antimicrobial agents.

  • Anti-inflammatory Activity: Its ability to inhibit enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory conditions.

Mechanism of Action

The mechanism of action involves interaction with biological macromolecules such as proteins and enzymes. The compound's structural features allow it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Future Directions

  • In Vivo Studies: Conducting in vivo studies to assess the compound's efficacy and safety in animal models.

  • Structure Optimization: Modifying the compound's structure to enhance its biological activity and pharmacokinetic properties.

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